molecular formula C8H19NO2 B1594674 4,4'-Azanediylbis(butan-1-ol) CAS No. 79448-06-9

4,4'-Azanediylbis(butan-1-ol)

Cat. No.: B1594674
CAS No.: 79448-06-9
M. Wt: 161.24 g/mol
InChI Key: FTGIHCSSXPBYMX-UHFFFAOYSA-N
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Chemical Reactions Analysis

4,4'-Azanediylbis(butan-1-ol) undergoes various chemical reactions, including:

Biological Activity

4,4'-Azanediylbis(butan-1-ol), also known as bis(3-aminopropyl)butan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its interactions with biological macromolecules, antimicrobial properties, and possible applications in medicine and industry.

Chemical Structure and Properties

4,4'-Azanediylbis(butan-1-ol) is a symmetrical diamine with two butanol chains connected by an amine group. Its structure allows for various interactions with biological systems, particularly due to the presence of hydroxyl groups that can form hydrogen bonds.

Antimicrobial Properties

Research indicates that 4,4'-Azanediylbis(butan-1-ol) exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of 4,4'-Azanediylbis(butan-1-ol)

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Interaction with Biological Macromolecules

Studies have shown that 4,4'-Azanediylbis(butan-1-ol) interacts with DNA and proteins. These interactions can lead to alterations in the structure and function of these macromolecules, which is crucial in understanding its potential as an anticancer agent.

Case Study: DNA Binding Affinity
A study evaluated the binding affinity of 4,4'-Azanediylbis(butan-1-ol) to calf thymus DNA using spectroscopic methods. The results indicated a significant binding interaction, suggesting potential applications in cancer therapy where DNA targeting is essential.

The biological activity of 4,4'-Azanediylbis(butan-1-ol) can be attributed to its ability to form complexes with metal ions and other biomolecules. This property enhances its reactivity and allows it to act as a chelating agent, potentially leading to increased bioavailability and efficacy in therapeutic applications.

Future Directions in Research

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 4,4'-Azanediylbis(butan-1-ol). Areas of interest include:

  • Anticancer Applications: Investigating its effects on various cancer cell lines.
  • Formulation Development: Exploring its use in drug delivery systems due to its ability to interact with biological membranes.
  • Toxicological Studies: Assessing safety profiles through comprehensive toxicity studies.

Properties

IUPAC Name

4-(4-hydroxybutylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c10-7-3-1-5-9-6-2-4-8-11/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGIHCSSXPBYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CNCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229663
Record name 1-Butanol, 4,4'-iminobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79448-06-9
Record name 1-Butanol, 4,4'-iminobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079448069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 4,4'-iminobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of bis(4-(benzyloxy)butyl)amine (300 mg, 0.879 mmol) was in a mixed solvent of Dioxane (5 ml)/Water (5 mL), was added PdOH2 (30.8 mg, 0.044 mmol). The reaction was stirred under H2 at 40 PSI for 18 h. LC-MS showed no starting material and formation of desired product. The mixture was filtered through a pad of celite, washed with dioxane/water (10 mL, 1/1). The filtrate was concentrated and dried over high vacuum pump to give the titled compound (130 mg, 0.806 mmol, 92% yield). LC-MS Method A: m/e=162.01 [M+1]; Rt=0.18 min.
Name
bis(4-(benzyloxy)butyl)amine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
PdOH2
Quantity
30.8 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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